molecular formula C8H3F3INO B2519285 3-Iodo-4-(trifluoromethoxy)benzonitrile CAS No. 1365988-15-3

3-Iodo-4-(trifluoromethoxy)benzonitrile

Cat. No.: B2519285
CAS No.: 1365988-15-3
M. Wt: 313.018
InChI Key: FOIYDIMNEOXGRC-UHFFFAOYSA-N
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Description

3-Iodo-4-(trifluoromethoxy)benzonitrile is a useful research compound. Its molecular formula is C8H3F3INO and its molecular weight is 313.018. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Compounds similar to 3-Iodo-4-(trifluoromethoxy)benzonitrile, such as benzene-1,3,5-tricarboxamides, have found significant applications in supramolecular chemistry due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. These properties are utilized in nanotechnology and polymer processing, showing the potential for this compound to contribute similarly in this field (Cantekin, T. D. de Greef, & A. Palmans, 2012).

Organic Synthesis and Pharmaceutical Applications

The presence of both the iodine and trifluoromethoxy groups in this compound suggests its utility in organic synthesis, particularly in cross-coupling reactions. These functionalities can enhance the reactivity and selectivity of the compound, making it a valuable intermediate in the synthesis of complex organic molecules. It can potentially serve as a precursor for the development of pharmaceuticals, given the importance of halogens and fluorine in drug design for modulating biological activity and bioavailability.

Materials Science

Compounds containing the trifluoromethoxy group have been explored for their application in materials science, including their use in organic light-emitting diodes (OLEDs) and as components of organic photovoltaics. This suggests potential research avenues for this compound in developing new materials for electronic and optoelectronic applications (Squeo & Pasini, 2020).

Environmental and Biological Studies

The structural features of this compound could make it of interest in studying its interaction with biological systems, given the relevance of iodine and fluorine-containing compounds in medicinal chemistry. Additionally, considering the environmental fate and effects of related compounds, there might be an interest in understanding the degradation pathways, environmental persistence, and potential bioaccumulation of this compound (Hubert, 2003).

Safety and Hazards

3-Iodo-4-(trifluoromethoxy)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

3-iodo-4-(trifluoromethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-2-1-5(4-13)3-6(7)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIYDIMNEOXGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)I)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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